3-[(1R)-4-hydroxy-6-oxo-3-(2-pyridin-2-ylhydrazino)cyclohexa-2,4-dien-1-yl]-L-alanine
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Overview
Description
3-[(1R)-4-hydroxy-6-oxo-3-(2-pyridin-2-ylhydrazino)cyclohexa-2,4-dien-1-yl]-L-alanine is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyridine ring, a hydrazine moiety, and an alanine derivative, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1R)-4-hydroxy-6-oxo-3-(2-pyridin-2-ylhydrazino)cyclohexa-2,4-dien-1-yl]-L-alanine typically involves multiple steps:
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Formation of the Pyridine-Hydrazine Intermediate: : The initial step involves the reaction of 2-pyridinecarboxaldehyde with hydrazine hydrate to form the pyridine-hydrazine intermediate. This reaction is usually carried out in an ethanol solvent under reflux conditions.
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Cyclohexadienone Formation: : The intermediate is then reacted with a suitable cyclohexadienone derivative under acidic conditions to form the cyclohexa-2,4-dien-1-yl structure. This step often requires a catalyst such as p-toluenesulfonic acid and is conducted at elevated temperatures.
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Coupling with L-Alanine: : The final step involves coupling the cyclohexadienone intermediate with L-alanine. This is typically achieved using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in a suitable solvent like DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxy and hydrazine moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
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Reduction: : Reduction reactions can target the oxo group, converting it to a hydroxyl group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
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Substitution: : The pyridine ring can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are possible, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, the compound can be used to study enzyme interactions and metabolic pathways. Its hydrazine moiety makes it a potential inhibitor for certain enzymes, providing insights into enzyme function and regulation.
Medicine
In medicine, the compound’s potential as a drug candidate is being explored. Its ability to interact with biological targets makes it a promising candidate for developing new therapeutics, particularly in the fields of oncology and infectious diseases.
Industry
Industrially, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for creating materials with specific characteristics.
Mechanism of Action
The mechanism of action of 3-[(1R)-4-hydroxy-6-oxo-3-(2-pyridin-2-ylhydrazino)cyclohexa-2,4-dien-1-yl]-L-alanine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active site residues of enzymes, inhibiting their activity. The pyridine ring can engage in π-π stacking interactions with aromatic residues, stabilizing the compound within the binding site.
Comparison with Similar Compounds
Similar Compounds
- 3-[(1R)-4-hydroxy-6-oxo-3-(2-pyridin-2-ylhydrazino)cyclohexa-2,4-dien-1-yl]-D-alanine
- 3-[(1R)-4-hydroxy-6-oxo-3-(2-pyridin-2-ylhydrazino)cyclohexa-2,4-dien-1-yl]-L-serine
- 3-[(1R)-4-hydroxy-6-oxo-3-(2-pyridin-2-ylhydrazino)cyclohexa-2,4-dien-1-yl]-L-tyrosine
Uniqueness
What sets 3-[(1R)-4-hydroxy-6-oxo-3-(2-pyridin-2-ylhydrazino)cyclohexa-2,4-dien-1-yl]-L-alanine apart is its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of both a pyridine ring and a hydrazine moiety allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H16N4O4 |
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Molecular Weight |
304.30 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-hydroxy-6-oxo-3-(2-pyridin-2-ylhydrazinyl)cyclohexa-2,4-dien-1-yl]propanoic acid |
InChI |
InChI=1S/C14H16N4O4/c15-9(14(21)22)5-8-6-10(12(20)7-11(8)19)17-18-13-3-1-2-4-16-13/h1-4,6-9,17,20H,5,15H2,(H,16,18)(H,21,22)/t8?,9-/m0/s1 |
InChI Key |
AZUQIXJQZOMXAS-GKAPJAKFSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)NNC2=CC(C(=O)C=C2O)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=NC(=C1)NNC2=CC(C(=O)C=C2O)CC(C(=O)O)N |
Origin of Product |
United States |
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